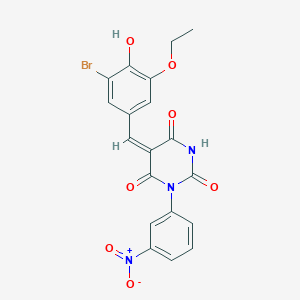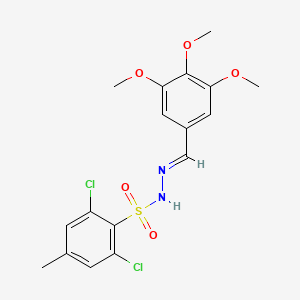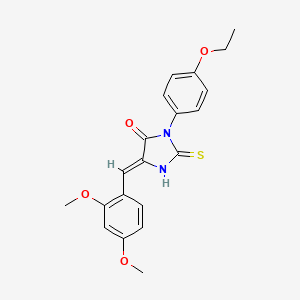
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as HI-6, is a chemical compound that has been extensively studied for its potential use as an antidote for nerve agent poisoning. In
Wirkmechanismus
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Nerve agents bind to acetylcholinesterase and prevent it from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the nervous system. This can result in overstimulation of the nervous system and can lead to symptoms such as convulsions, respiratory failure, and death. This compound works by binding to the nerve agent molecule and breaking the bond between the nerve agent and acetylcholinesterase, allowing the enzyme to function normally and break down acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reversing the effects of nerve agent poisoning in animal models. It has been shown to improve respiratory function, reduce convulsions, and improve survival rates. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is its potential use as an antidote for nerve agent poisoning. It has been shown to be effective in animal models and has been approved for use in human clinical trials. However, one limitation of this compound is its limited availability and high cost. It is also important to note that this compound has not been approved for use in humans by the FDA.
Zukünftige Richtungen
There are several future directions for 5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone research. One area of interest is the development of more effective and affordable synthesis methods for this compound. Another area of interest is the development of this compound analogs that may be more effective in treating nerve agent poisoning. Additionally, there is ongoing research into the use of this compound in combination with other antidotes for nerve agent poisoning to improve treatment outcomes. Finally, there is interest in exploring the potential use of this compound in other applications, such as the treatment of organophosphate pesticide poisoning.
Synthesemethoden
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized through a multistep process that involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting compound with methyl iodide and 1,3-dibromopropane. The final step involves the reaction of the resulting compound with sodium hydroxide to yield this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as an antidote for nerve agent poisoning. It works by reactivating acetylcholinesterase, an enzyme that is inhibited by nerve agents. Reactivation of acetylcholinesterase allows for the breakdown of acetylcholine, which is essential for normal nerve function. This compound has been shown to be effective in treating nerve agent poisoning in animal models and has been approved for use in human clinical trials.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3S/c1-15-11(17)8(14-12(15)19)4-6-3-7(13)10(16)9(5-6)18-2/h3-5,16H,1-2H3,(H,14,19)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYRSBZBEUSHOD-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)I)O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)I)O)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(1,3-benzodioxol-5-ylmethylene)-2-benzyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916111.png)
![2-benzyl-5-imino-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5916112.png)
![5-{5-bromo-2-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916118.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916131.png)


![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916164.png)
![{4-bromo-2-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5916169.png)